molecular formula C6H6N2O3 B6589766 5-methoxypyridazine-4-carboxylic acid CAS No. 2803865-94-1

5-methoxypyridazine-4-carboxylic acid

Cat. No.: B6589766
CAS No.: 2803865-94-1
M. Wt: 154.1
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Description

5-Methoxypyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methoxy (-OCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 4. The methoxy and carboxylic acid groups likely influence solubility, acidity, and intermolecular interactions, critical for pharmacological activity.

Properties

CAS No.

2803865-94-1

Molecular Formula

C6H6N2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridazine-4-carboxylic acid typically involves the reaction of appropriate pyridazine derivatives with methoxy and carboxylic acid functional groups. One common method is the reaction of 5-methoxypyridazine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxypyridazine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-methoxypyridazine-4-aldehyde .

Scientific Research Applications

5-Methoxypyridazine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-methoxypyridazine-4-carboxylic acid and analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridazine -OCH₃ (C5), -COOH (C4) ~168.13 (calculated) Hypothesized use in kinase inhibitors or antimicrobial agents (inferred from pyridazine derivatives)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (C2), -CH₃ (C6), -COOH (C4) 186.59 Potential intermediate in agrochemical synthesis; halogen enhances reactivity
Pyrimidine-4-carboxylic acid Pyrimidine -COOH (C4) 124.10 Baseline for studying substituent effects; used in coordination chemistry
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid Pyrimidine -OCH₃ (C4), -SCH₃ (C2), -COOH (C5) 200.22 Methoxy and thioether groups may improve membrane permeability
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Pyrimidine -OCH₃ (C2), -CH(CH₃)₂ (C4), -COOH (C5) 210.23 Bulky substituents increase steric hindrance, affecting binding affinity
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid Pyrazole -C₆H₄-OCH₃ (N1), -CH₃ (C3), -COOH (C5) 250.27 Pyrazole core with aryl groups; potential COX-2 inhibition

Key Observations:

Core Structure Differences: Pyridazine (two adjacent N atoms) vs. pyrimidine (N at 1,3 positions) vs. pyrazole (5-membered ring with two adjacent N atoms). Pyrimidine derivatives are more common in natural products (e.g., nucleic acids), whereas pyridazines are synthetically tailored for niche applications .

Substituent Effects :

  • Methoxy Group : Enhances lipophilicity and electron-donating effects, which may stabilize aromatic π-systems or modulate metabolic stability .
  • Carboxylic Acid : Increases water solubility and enables salt formation (e.g., with amines) for improved bioavailability .

Reactivity and Safety :

  • Halogenated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) are more reactive in nucleophilic substitutions but pose higher toxicity risks.
  • Safety protocols for carboxylic acids (e.g., eye/skin flushing ) suggest this compound may require similar handling precautions.

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